molecular formula C9H11BF2O3 B1591370 2,6-Difluoro-3-isopropoxyphenylboronic acid CAS No. 849062-04-0

2,6-Difluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1591370
CAS No.: 849062-04-0
M. Wt: 215.99 g/mol
InChI Key: YMUAZQJBMFLGEI-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-isopropoxyphenylboronic acid is a chemical compound with the empirical formula C9H11BF2O3 . It is used as a substrate in the model reaction of Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of this compound involves several steps. It is used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors . The kinetics of the reaction is dependent on the substituents in the aromatic ring .


Molecular Structure Analysis

The molecular weight of this compound is 215.99 . Its molecular formula is C9H11BF2O3 . The canonical SMILES string is B(C1=C(C=CC(=C1F)OC©C)F)(O)O .


Chemical Reactions Analysis

This compound is used as a substrate in the model reaction of Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 215.99 and its molecular formula is C9H11BF2O3 . The compound’s density is 1.25g/cm³ .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline materials designed through condensation reactions involving phenyl diboronic acids. These frameworks demonstrate exceptional thermal stability, permanent porosity, and high surface areas, making them suitable for a variety of applications including gas storage, catalysis, and sensing technologies. A study by Côté et al. (2005) highlights the synthesis of COFs using phenyl diboronic acid derivatives, showcasing their structural integrity and potential for integration in advanced material science (Côté et al., 2005).

Divergent Reactivity in Organometallic Chemistry

The divergent reactivity of boronic acids with alkynes presents innovative pathways in organometallic chemistry. Fan et al. (2010) explored the reactions of perfluoropentaphenylborole with internal alkynes, demonstrating the versatile applications of boronic acids in synthesizing new borane compounds through Diels−Alder pathways and electrophilic attacks. This research underscores the potential of boronic acid derivatives in facilitating complex chemical transformations (Fan et al., 2010).

Antibacterial Activity

The structural and antimicrobial properties of (trifluoromethoxy)phenylboronic acids were analyzed by Adamczyk-Woźniak et al. (2021), revealing their potential in developing new antibacterial agents. The study focused on the physicochemical, structural, and antibacterial potency of boronic acids, providing insights into their applications in combating bacterial infections (Adamczyk-Woźniak et al., 2021).

Lipophilic Hydrogen Bond Donor

Zafrani et al. (2017) investigated the concept of the difluoromethyl group as a lipophilic hydrogen bond donor. This study is crucial in understanding the druglike properties of organic compounds containing difluoromethyl groups, highlighting the role of boronic acid derivatives in the rational design of drugs with enhanced lipophilicity and hydrogen bonding capabilities (Zafrani et al., 2017).

Catalysis and Organic Synthesis

Boronic acids play a pivotal role in catalysis and organic synthesis. Wang et al. (2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This highlights the utility of boronic acid derivatives in synthesizing peptides and other organic compounds, showcasing their importance in pharmaceutical and synthetic organic chemistry (Wang et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 2,6-Difluoro-3-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of a new Pd–C bond in the SM coupling reaction . This leads to the successful completion of the reaction, enabling the formation of carbon–carbon bonds .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of other reagents. The compound is known for its stability and environmental benignity, which contribute to its effectiveness in the SM coupling reaction .

Properties

IUPAC Name

(2,6-difluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUAZQJBMFLGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584619
Record name {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-04-0
Record name B-[2,6-Difluoro-3-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60584619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-04-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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